Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate
Description
Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate is a complex organic compound characterized by its pyridine ring structure, which is substituted with various functional groups including a chloro group, a methoxyethylsulfanyl group, and a carboxylate ester group
Properties
IUPAC Name |
methyl 2-chloro-5-(2-methoxyethylsulfanylmethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-15-3-4-17-7-8-5-9(11(14)16-2)10(12)13-6-8/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYBJGDSYKUPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSCC1=CC(=C(N=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the various substituents. One common approach is to start with a pyridine derivative and perform a series of substitution reactions to introduce the chloro, methoxyethylsulfanyl, and carboxylate groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific reaction conditions tailored to optimize the synthesis process is crucial.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: The chloro group can be reduced to form an amino group.
Substitution: The methoxyethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Derivatives with different functional groups replacing the methoxyethylsulfanyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are still under investigation, but it has potential as a precursor for bioactive molecules that could be used in drug discovery.
Medicine: While not currently a drug, its derivatives could be explored for medicinal properties, particularly in the development of new pharmaceuticals.
Industry: In the chemical industry, this compound could be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl 5-chloro-2-methoxypyridine-3-carboxylate: Similar structure but lacks the methoxyethylsulfanyl group.
2-Chloro-5-methylpyridine: Similar pyridine ring but different substituents.
Uniqueness: Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate is unique due to its specific combination of substituents, which can impart different chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its potential applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
